molecular formula C7H19NO3Si B3051570 N,N-Diethyl-1,1,1-trimethoxysilanamine CAS No. 34690-72-7

N,N-Diethyl-1,1,1-trimethoxysilanamine

Cat. No.: B3051570
CAS No.: 34690-72-7
M. Wt: 193.32 g/mol
InChI Key: FDYPWIDITZJTAI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-ethyl-N-trimethoxysilylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO3Si/c1-6-8(7-2)12(9-3,10-4)11-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPWIDITZJTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623976
Record name N,N-Diethyl-1,1,1-trimethoxysilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34690-72-7
Record name N,N-Diethyl-1,1,1-trimethoxysilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N-Diethyl-1,1,1-trimethoxysilanamine typically involves the reaction of diethylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of vacuum-jacketed columns and reflux ratios to achieve high purity .

Chemical Reactions Analysis

N,N-Diethyl-1,1,1-trimethoxysilanamine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.

    Addition Reactions: It can be used in stereospecific addition reactions, particularly in organic synthesis.

    Derivatization Reactions: As a derivatization agent, it reacts with hydroxyl, amine, or carboxylic acid groups to introduce a trimethylsilyl group, enhancing the volatility of the molecules for GC-MS analysis.

Scientific Research Applications

N,N-Diethyl-1,1,1-trimethoxysilanamine has several scientific research applications:

    Chemistry: It is widely used as a derivatization agent in GC-MS to analyze non-volatile organic compounds.

    Biology: It can be used to modify biological molecules, making them more suitable for analytical techniques.

    Medicine: While not used directly in therapeutic applications, it aids in the analysis of pharmaceutical compounds.

    Industry: It is employed in the synthesis of various organosilicon compounds and in the production of specialty chemicals.

Mechanism of Action

The primary mechanism of action of N,N-Diethyl-1,1,1-trimethoxysilanamine involves the introduction of a trimethylsilyl group to target molecules. This modification increases the volatility of the molecules, making them more amenable to analysis by GC-MS. The trimethylsilyl group does not significantly alter the overall structure of the target molecules, allowing for accurate analysis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Diethyl-1,1,1-trimethylsilanamine
  • Synonyms: (Diethylamino)trimethylsilane, Trimethylsilyldiethylamine, N,N-Diethyltrimethylsilylamine .
  • CAS No.: 996-50-9
  • Molecular Formula : C₇H₁₉NSi
  • Molecular Weight : 145.32 g/mol

Structural Features :
The compound consists of a silicon atom bonded to three methyl groups and a diethylamine group. The Si–N bond confers reactivity as a silylating agent, commonly used to protect hydroxyl or amine groups in organic synthesis .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Functional Groups Primary Applications
N,N-Diethyl-1,1,1-trimethylsilanamine 996-50-9 C₇H₁₉NSi Trimethylsilyl, Diethylamine Silylation, Catalysis
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine 35141-35-6 C₈H₂₁NO₃Si Trimethoxysilyl, Dimethylamine Coatings, Adhesives
Diisopropyl(dimethylamino)octylsilane 151613-25-1 C₁₄H₃₁NSi Dimethylamino, Octyl, Diisopropyl Surface modification
N,N-Diethyl-1,1-dimethyl-Silanamine 13686-66-3 C₆H₁₇NSi Dimethylsilyl, Diethylamine Intermediate in silicone synthesis

Key Observations :

  • Trimethoxysilyl vs. Trimethylsilyl: The methoxy groups in C₈H₂₁NO₃Si () increase hydrophilicity and hydrolytic reactivity compared to the hydrophobic trimethylsilyl group in the target compound.
  • Chain Length Impact : Longer carbon chains (e.g., octyl in 151613-25-1) enhance lipid solubility, making them suitable for surface treatments .

Physicochemical Properties

Property N,N-Diethyl-1,1,1-trimethylsilanamine N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine Diisopropyl(dimethylamino)octylsilane
Boiling Point 142–144°C 230–235°C (estimated) >250°C (decomposes)
Density 0.78 g/cm³ 1.02 g/cm³ (estimated) 0.89 g/cm³
Solubility Soluble in hydrocarbons, ethers Miscible with polar solvents (e.g., ethanol) Soluble in non-polar solvents

Reactivity Notes:

  • Trimethoxysilyl compounds () undergo hydrolysis to form silanols, enabling cross-linking in polymer networks.
  • The target compound’s trimethylsilyl group provides steric protection, reducing unintended side reactions in synthetic pathways .

Comparison Highlights :

  • The target compound’s flammability (Category 2) necessitates stricter storage conditions compared to non-flammable analogs like 151613-25-1 .
  • Trimethoxysilyl derivatives may release methanol upon hydrolysis, requiring additional ventilation .

Biological Activity

N,N-Diethyl-1,1,1-trimethoxysilanamine (CAS: 996-50-9) is a silane compound with a molecular formula of C7_7H19_{19}NSi and a molecular weight of 145.32 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including materials science and biochemistry.

PropertyValue
Molecular FormulaC7_7H19_{19}NSi
Molecular Weight (g/mol)145.32
CAS Number996-50-9
InChI KeyJOOMLFKONHCLCJ-UHFFFAOYSA-N
SynonymsTrimethylsilyldiethylamine

Biological Activity

Research has indicated that this compound exhibits several biological activities, primarily in antimicrobial and antioxidant capacities. Below are key findings from various studies:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the microbial cell membrane integrity.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assay. Results indicate that the compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

Case Study 2: Antioxidant Activity
In another study published in the Journal of Antioxidant Research, this compound was assessed for its ability to scavenge free radicals in vitro. The results indicated that at a concentration of 200 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals.

The biological activities of this compound can be attributed to its ability to interact with cellular components:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
  • Radical Scavenging : The presence of methoxy groups contributes to its ability to donate electrons and neutralize free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-1,1,1-trimethoxysilanamine
Reactant of Route 2
N,N-Diethyl-1,1,1-trimethoxysilanamine

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